molecular formula C20H13ClFN3OS B2471738 N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide CAS No. 941926-03-0

N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2471738
CAS No.: 941926-03-0
M. Wt: 397.85
InChI Key: OGQJKEYBJOCIHL-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide is a synthetic small molecule of significant interest in basic pharmacological research, particularly in the study of ligand-gated ion channels. This compound is an analog of a novel class of selective negative allosteric modulators identified for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research indicates that structurally similar N-(thiazol-2-yl)-benzamide analogs act as state-dependent antagonists, exerting their effect by targeting the transmembrane and/or intracellular domains of the receptor, leading to noncompetitive channel blockade . The benzothiazole core is a privileged scaffold in medicinal chemistry, known for enabling π-π stacking and hydrogen bonding with biological targets, which is crucial for its bioactivity and high affinity . Researchers value this class of compounds for their selectivity; key analogs have been demonstrated to be roughly equipotent antagonists of Zn²⁺- and H⁺-evoked ZAC signaling while showing no significant off-target activity at other classical Cys-loop receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors . This makes it a valuable pharmacological tool for probing the poorly elucidated physiological functions of ZAC and for exploring ion channel mechanics. The compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3OS/c21-16-8-4-9-17-18(16)24-20(27-17)25(12-15-7-1-2-10-23-15)19(26)13-5-3-6-14(22)11-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQJKEYBJOCIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For example, the intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides can be treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated synthesis and purification systems would be common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may yield various substituted benzamides.

Scientific Research Applications

N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have been used to understand the binding interactions of this compound with its protein targets .

Comparison with Similar Compounds

Key Analogues :

GB1 (2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide): Shares the 4-chlorobenzo[d]thiazol-2-yl group but incorporates a thiazolidinedione-acetamide linker instead of a benzamide-pyridinylmethyl moiety.

N-(benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) : A simpler analog lacking the pyridinylmethyl group and 3-fluoro substitution. Its reduced complexity correlates with lower molecular weight (289.01 g/mol) and a melting point of 202–212°C, suggesting higher crystallinity compared to more substituted derivatives .

TOZ5 (4-Fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide): Features a morpholino group and 4-methoxy substitution on the benzo[d]thiazole ring, which may improve aqueous solubility compared to the target compound’s pyridinylmethyl group .

PB9 (2-(2,4-dioxo-5-(pyridin-2-ylmethylene)thiazolidin-3-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide) : Contains a pyridinylmethylene-thiazolidinedione system, demonstrating how fluorine substitution at the benzothiazole ring (6-fluoro vs. 4-chloro) impacts bioactivity .

Substituent Impact :

  • Chloro vs.
  • Pyridinylmethyl vs.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Solubility Trends
Target Compound ~413.85* Not Reported 4-Cl-benzothiazole, 3-F-benzamide, pyridinylmethyl Likely low (high logP)
GB1 443.89 279–295 4-Cl-benzothiazole, thiazolidinedione Low (crystalline solid)
1.2e 289.01 202–212 4-Cl-benzothiazole, unsubstituted benzamide Moderate (polarity from Cl)
TOZ5 ~450.45* Not Reported 4-OCH₃, 7-morpholino-benzothiazole, 4-F Higher (morpholino group)

*Calculated based on structural formula.

Pharmacological Profiles

Potency and Selectivity :

  • ZAC Antagonists: N-(Thiazol-2-yl)-benzamide analogs with 4-chloro or 4-ethylacetyl substitutions show nanomolar potency. The target compound’s 3-fluoro group may reduce steric hindrance, improving binding to transmembrane domains .
  • Metabotropic Glutamate Receptor 5 (mGluR5) : Fluorinated benzamides like VU0409106 demonstrate allosteric modulation, suggesting the target compound’s 3-fluoro substitution could similarly influence receptor conformation .

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential applications.

Chemical Structure and Synthesis

The compound features a unique structure that combines a benzo[d]thiazole moiety, a pyridine ring, and a fluorobenzamide functional group. The synthesis typically involves multi-step organic reactions:

  • Formation of the Benzamide Core : Acylation of aniline derivatives to create the benzamide.
  • Introduction of the Thiazole Ring : Reaction with 2-aminothiophenol to form the thiazole via cyclization.
  • Chlorination : Chlorination of the thiazole ring using reagents like thionyl chloride.
  • Alkylation : Alkylation with pyridin-2-ylmethyl chloride under basic conditions.

This synthetic pathway ensures the introduction of specific functional groups that enhance biological activity.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer properties. The compound has been shown to inhibit cancer cell proliferation through various mechanisms:

  • Enzyme Inhibition : It binds to specific enzymes involved in cancer cell growth, effectively inhibiting their activity.
  • Signal Transduction Interference : The compound may disrupt signaling pathways that lead to uncontrolled cell division.

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating strong antiproliferative activity compared to standard chemotherapeutic agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents. The presence of electron-withdrawing groups like chlorine enhances its potency against microbial strains .

The biological activity of this compound is attributed to its ability to interact with molecular targets within cells:

  • Binding Affinity : The compound shows high binding affinity for specific receptors and enzymes, which modulates their activities.
  • Cellular Uptake : Its unique structure facilitates cellular uptake, allowing it to exert effects within target cells effectively.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Study : A study reported that this compound significantly reduced tumor growth in xenograft models, demonstrating its potential as an anticancer agent .
  • Antimicrobial Evaluation : Another study highlighted its effectiveness against resistant strains of bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis .

Data Table: Biological Activity Overview

Biological ActivityTargetIC50 (µM)Reference
AnticancerVarious cancer cell lines5.0 - 15.0
AntimicrobialGram-positive bacteria10.0 - 20.0
AntimicrobialGram-negative bacteria15.0 - 25.0

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